6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-4-isopropyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
Description
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Properties
IUPAC Name |
6-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-1-(2-methylphenyl)-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O3/c1-14(2)21-18-10-24-28(19-9-7-6-8-15(19)3)22(18)23(30)27(25-21)13-20(29)26-11-16(4)31-17(5)12-26/h6-10,14,16-17H,11-13H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHAZCCUCJYFKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CN2C(=O)C3=C(C=NN3C4=CC=CC=C4C)C(=N2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q. What are the primary synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis involves constructing the pyrazolo[3,4-d]pyridazin core via cyclization of hydrazine derivatives with diketones under acidic/basic conditions. The 2,6-dimethylmorpholino and o-tolyl groups are introduced using nucleophilic substitution and Friedel-Crafts acylation, respectively. Yield optimization requires precise control of catalysts (e.g., AlCl₃ for Friedel-Crafts), solvent polarity (DMF or dichloromethane), and temperature gradients (reflux at 110°C for 4–6 hours) to minimize side reactions .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- NMR Spectroscopy : Assigns signals for the pyridazinone core (δ 7.8–8.2 ppm for aromatic protons) and morpholino group (δ 3.4–3.8 ppm for methylene).
- HPLC : Monitors purity (>98%) using reverse-phase C18 columns with acetonitrile/water gradients.
- Mass Spectrometry : Validates molecular weight (exact mass: ~456.5 g/mol) via ESI+ or MALDI-TOF .
Q. What preliminary biological screening methods are recommended?
Use enzyme inhibition assays (e.g., kinase or phosphatase targets) at concentrations of 1–100 µM, with fluorometric or colorimetric readouts. Cell viability assays (MTT or resazurin) in cancer/hepatic cell lines (IC₅₀ determination) provide initial toxicity profiles. Dose-response curves and positive controls (e.g., staurosporine) ensure reproducibility .
Advanced Research Questions
Q. How can synthetic challenges (e.g., low yields in morpholino-group incorporation) be addressed?
- Optimized Coupling Conditions : Use Pd-catalyzed Buchwald-Hartwig amination for morpholino attachment, improving efficiency over classical SN2 reactions.
- Protection-Deprotection Strategies : Temporarily shield reactive pyridazinone carbonyl groups with tert-butoxycarbonyl (Boc) to prevent side reactions during alkylation .
Q. How should contradictory data in biological activity (e.g., variable IC₅₀ across assays) be resolved?
- Assay Validation : Confirm target specificity via siRNA knockdown or CRISPR-edited cell lines.
- Solubility Adjustments : Use DMSO/cosolvent systems (e.g., PEG-400) to maintain compound stability.
- Metabolic Stability Testing : Incubate with liver microsomes to identify rapid degradation pathways (e.g., CYP450-mediated oxidation) .
Q. What computational methods predict binding modes and structure-activity relationships (SAR)?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets.
- QSAR Modeling : Train models on derivatives with modified substituents (e.g., isopropyl vs. trifluoromethyl) to prioritize synthetic targets .
Q. How can environmental fate studies be designed to assess ecological risks?
- Hydrolysis/Photolysis Tests : Expose the compound to pH 5–9 buffers and UV light (254 nm) to track degradation half-lives.
- Ecotoxicology Assays : Evaluate Daphnia magna mortality and algal growth inhibition (OECD guidelines) at 0.1–10 mg/L concentrations .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Morpholino Functionalization
| Step | Reagents/Catalysts | Solvent | Temperature | Yield Range |
|---|---|---|---|---|
| Core Cyclization | Hydrazine, diketone | EtOH/HCl | 80°C | 45–60% |
| Friedel-Crafts Acylation | o-Tolyl chloride, AlCl₃ | DCM | 0°C→RT | 55–70% |
| Morpholino Attachment | Pd(OAc)₂, Xantphos | Toluene | 100°C | 65–80% |
Q. Table 2. Analytical Parameters for Purity Assessment
| Technique | Column/Probe | Mobile Phase | Key Peaks/Features |
|---|---|---|---|
| HPLC | C18 (5 µm) | 60:40 ACN/H₂O (+0.1% TFA) | Retention time: 8.2 min |
| NMR (¹H) | DMSO-d₆ | - | δ 2.1 ppm (isopropyl CH₃) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
